7-Chloro-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
7-Chloro-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the cyclization of appropriate thioamide and chloro-substituted pyrimidine derivatives . One common method includes the reaction of 2-amino-4-chloro-5-methylpyrimidine with phenyl isothiocyanate under basic conditions to form the desired thiazolo[4,5-d]pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.
Anti-inflammatory Activity: It modulates the production of inflammatory cytokines and inhibits the activity of cyclooxygenase (COX) enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-Substituted amino-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thiones
Uniqueness
7-Chloro-5-methyl-3-phenylthiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific substitution pattern and the presence of both chloro and thione groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H8ClN3S2 |
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Molecular Weight |
293.8 g/mol |
IUPAC Name |
7-chloro-5-methyl-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C12H8ClN3S2/c1-7-14-10(13)9-11(15-7)16(12(17)18-9)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
IETDFKOHVIAZBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC(=S)N2C3=CC=CC=C3 |
Origin of Product |
United States |
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